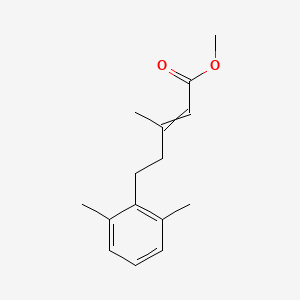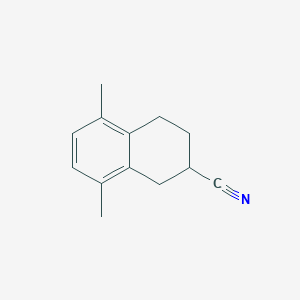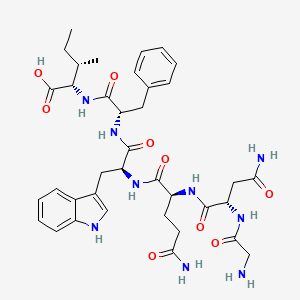
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group attached to a pent-2-enoate backbone with a 2,6-dimethylphenyl substituent. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.
化学反応の分析
Types of Reactions
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid.
Reduction: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enol.
Substitution: Formation of substituted aromatic derivatives, such as 2,6-dimethyl-4-nitrophenyl or 2,6-dimethyl-4-bromophenyl derivatives.
科学的研究の応用
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
- Methyl 5-(2,6-dimethylphenyl)-3-methylpentanoate
- Ethyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
- Methyl 5-(2,6-dimethylphenyl)-3-ethylpent-2-enoate
Uniqueness
Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is unique due to its specific structural features, which combine both aromatic and aliphatic components
特性
CAS番号 |
832712-93-3 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-11(10-15(16)17-4)8-9-14-12(2)6-5-7-13(14)3/h5-7,10H,8-9H2,1-4H3 |
InChIキー |
NUFYVHLXECOIGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CCC(=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)

![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)



![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
